molecular formula C8H15F2NO2 B12831104 tert-Butyl 3-amino-4,4-difluorobutanoate

tert-Butyl 3-amino-4,4-difluorobutanoate

Cat. No.: B12831104
M. Wt: 195.21 g/mol
InChI Key: BLUKZRJOIYEJGB-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-4,4-difluorobutanoate is an organic compound that features a tert-butyl ester group, an amino group, and two fluorine atoms on a butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-amino-4,4-difluorobutanoate typically involves the reaction of tert-butyl 4,4-difluorobutanoate with an appropriate amine source under controlled conditions. One common method involves the use of tert-butyl 4,4-difluorobutanoate and ammonia or an amine in the presence of a catalyst or under specific temperature and pressure conditions to facilitate the formation of the amino group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically include steps such as purification and isolation to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-4,4-difluorobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.

Major Products Formed

Mechanism of Action

The mechanism by which tert-Butyl 3-amino-4,4-difluorobutanoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-amino-4,4-difluorobutanoate is unique due to its specific combination of functional groups and fluorine atoms, which can impart distinct chemical and physical properties. This makes it valuable in applications requiring enhanced stability, reactivity, or specific interactions with biological targets .

Properties

Molecular Formula

C8H15F2NO2

Molecular Weight

195.21 g/mol

IUPAC Name

tert-butyl 3-amino-4,4-difluorobutanoate

InChI

InChI=1S/C8H15F2NO2/c1-8(2,3)13-6(12)4-5(11)7(9)10/h5,7H,4,11H2,1-3H3

InChI Key

BLUKZRJOIYEJGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC(C(F)F)N

Origin of Product

United States

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